molecular formula C20H16F3N5OS B2509831 2-{[5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 831185-12-7

2-{[5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2509831
CAS No.: 831185-12-7
M. Wt: 431.44
InChI Key: PXXBJVFJHMTMPW-UHFFFAOYSA-N
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Description

This compound is a hybrid heterocyclic molecule combining a 1,2,4-triazole core substituted with a 1H-indol-3-yl group and a methyl group at the 4-position. The triazole ring is further functionalized with a sulfanyl (-S-) linkage to an acetamide moiety, where the N-terminal is attached to a 3-(trifluoromethyl)phenyl group.

Synthetic routes for analogous compounds often involve cyclization of thiosemicarbazides or coupling reactions with bromoacetamide derivatives under basic conditions (e.g., K₂CO₃ in acetone) .

Properties

IUPAC Name

2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N5OS/c1-28-18(15-10-24-16-8-3-2-7-14(15)16)26-27-19(28)30-11-17(29)25-13-6-4-5-12(9-13)20(21,22)23/h2-10,24H,11H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXXBJVFJHMTMPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps One common approach starts with the preparation of the indole derivative, followed by the formation of the triazole ring

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and triazole rings.

    Reduction: Reduction reactions can occur at the carbonyl group of the acetamide moiety.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a complex structure that includes an indole moiety, a triazole ring, and a trifluoromethyl-substituted phenyl group. The synthesis of this compound typically involves multi-step reactions that can include:

  • Formation of the Triazole Ring : This is often achieved through cyclization reactions involving suitable precursors.
  • Indole Substitution : The introduction of the indole group can be performed via electrophilic aromatic substitution or other coupling reactions.
  • Final Acetamide Formation : The acetamide functional group is introduced as the final step to yield the target compound.

Anticancer Properties

Research has indicated that compounds similar to 2-{[5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide exhibit significant anticancer activity. For example:

  • In vitro Studies : Analogous compounds have shown promising results against various cancer cell lines, demonstrating mechanisms that may involve apoptosis induction and cell cycle arrest.
  • Molecular Docking Studies : Computational studies suggest that the compound may interact effectively with key proteins involved in cancer progression, such as 5-lipoxygenase (5-LOX), indicating its potential as a therapeutic agent for cancer treatment .

Antimicrobial Activity

The incorporation of the triazole ring is notable for enhancing the antimicrobial properties of compounds. Research has shown that derivatives of triazoles can exhibit:

  • Broad-spectrum Antimicrobial Activity : Compounds with similar structural features have been tested against bacteria and fungi, showing effective inhibition .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Key factors influencing activity include:

  • Substituents on the Indole and Triazole Rings : Variations in these groups can significantly affect biological activity and selectivity.
Structural Feature Impact on Activity
Indole PositionAffects binding affinity to targets
Triazole SubstituentsModulates solubility and metabolic stability
Trifluoromethyl GroupEnhances lipophilicity and bioavailability

Potential Therapeutic Applications

Given its structural characteristics and biological activities, this compound holds promise for various therapeutic applications:

Cancer Therapy

The ability to inhibit specific cancer pathways positions this compound as a candidate for further development in oncology.

Antimicrobial Agents

Its antimicrobial properties suggest potential use in treating infections caused by resistant strains of bacteria and fungi.

Mechanism of Action

The mechanism of action of 2-{[5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The indole and triazole rings allow the compound to bind to various enzymes and receptors, modulating their activity. This can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the desired biological effect .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The compound belongs to a broader class of 1,2,4-triazole-thioacetamide derivatives. Below is a comparative analysis with structurally similar molecules:

Compound Name Key Structural Differences Biological/Physicochemical Properties Reference
2-((4-(3-methylphenyl)-5-((p-tolylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide Replaces indole with a 3-methylphenyl group; adds p-tolylsulfanylmethyl substituent Not explicitly reported, but similar triazole derivatives show COX-2 inhibition and antiproliferative activity .
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-(3-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Substitutes indole with pyridin-4-yl; chloro-trifluoromethylphenyl acetamide group Enhanced π-π stacking potential due to pyridine; likely improved solubility .
2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-nitrophenyl)propanamide Bromophenyl instead of indole; nitro group increases electron-withdrawing effects Demonstrated significant NLO activity (hyperpolarizability β = 12.41 × 10⁻³⁰ esu) due to electron-deficient aryl groups .
N-(5-Bromo-1-trityl-1H-indazol-3-yl)-2-(4-ethoxyphenyl)acetamide Indazole core instead of indole; trityl-protected NH Antiproliferative activity against MCF-7 cells (IC₅₀ = 4.2 µM) via tubulin polymerization inhibition .

Activity and Selectivity Trends

  • Enzyme Inhibition : The trifluoromethyl group in the acetamide moiety enhances selectivity for hydrophobic binding pockets, as seen in COX-2 inhibitors .
  • NLO Properties: Electron-withdrawing groups (e.g., -NO₂, -CF₃) significantly improve second-harmonic generation (SHG) efficiency in triazole derivatives .

Biological Activity

The compound 2-{[5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide is of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and the underlying mechanisms through which it exerts its effects.

Synthesis

The synthesis of this compound typically involves the reaction of 1H-indole derivatives with triazole and thiol groups. The method often includes the use of various reagents that facilitate the formation of the triazole ring and the introduction of functional groups like trifluoromethyl and acetamide.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the 1,2,4-triazole nucleus exhibit a broad spectrum of antimicrobial activity. For instance, derivatives similar to our compound have shown effectiveness against various strains of bacteria including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 0.125 to 8 μg/mL, indicating potent antibacterial properties .

Compound Target Bacteria MIC (μg/mL)
Triazole Derivative AS. aureus0.125
Triazole Derivative BE. coli1
Triazole Derivative CP. aeruginosa8

Anticancer Activity

The anticancer potential of triazole-containing compounds has been explored extensively. Compounds similar to this compound have been tested against several cancer cell lines such as HeLa (cervical cancer) and SW1573 (lung cancer). While some derivatives show promise in inhibiting cell proliferation, others have demonstrated limited activity .

The biological activity of this compound is believed to stem from its ability to inhibit specific enzymes or interfere with cellular processes:

  • Enzyme Inhibition : The triazole moiety is known to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism and biosynthesis pathways.
  • Cellular Pathways : The indole group may enhance the compound's ability to penetrate cellular membranes and modulate signaling pathways involved in cell growth and apoptosis.

Case Studies

Several studies have highlighted the efficacy of triazole derivatives in clinical settings:

  • Antibacterial Efficacy : A study evaluated a series of triazole derivatives against multi-drug resistant strains of bacteria. Compounds with a trifluoromethyl group showed enhanced activity compared to their non-fluorinated counterparts .
  • Anticancer Activity : Research involving indole-based triazoles demonstrated their ability to induce apoptosis in cancer cells through activation of caspase pathways .

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